Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and insecticidal properties . The presence of the difluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves several steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, followed by esterification with ethyl oxalate . The reaction conditions typically involve the use of metal-based catalysts and specific reagents to achieve the desired product. Industrial production methods may utilize advanced techniques such as continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of microbial growth and other biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s bioactivity is attributed to its unique chemical structure and functional groups.
Comparison with Similar Compounds
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate can be compared with other difluoromethyl pyrazole derivatives, such as:
2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Known for its superior antibacterial effects.
Fluxapyroxad: A commercially available pesticide containing difluoromethyl pyrazole.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and stability compared to other similar compounds.
Properties
Molecular Formula |
C10H12F2N2O3 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
ethyl 3-[5-(difluoromethyl)-2-methylpyrazol-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C10H12F2N2O3/c1-3-17-9(16)5-8(15)7-4-6(10(11)12)13-14(7)2/h4,10H,3,5H2,1-2H3 |
InChI Key |
FLBNBRJNFPZMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=NN1C)C(F)F |
Origin of Product |
United States |
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